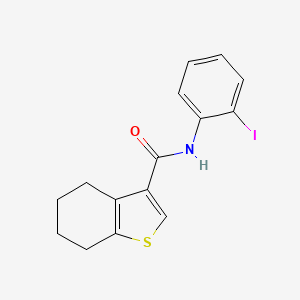

N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

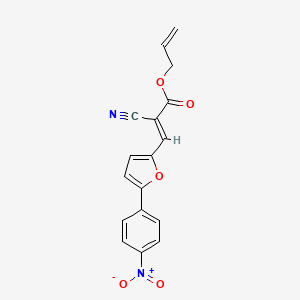

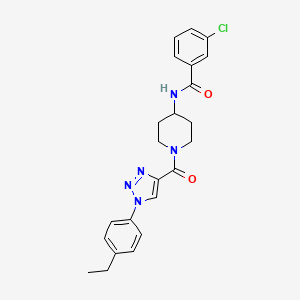

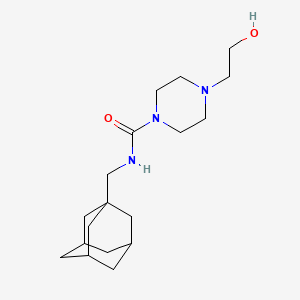

“N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a complex organic compound. It contains an iodophenyl group, a benzothiophene group, and a carboxamide group . The iodophenyl group consists of a phenyl ring (a six-membered carbon ring) with an iodine atom attached. The benzothiophene group is a fused ring system consisting of a benzene ring and a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom). The carboxamide group consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) and an amide group (a nitrogen atom bonded to one or two other atoms).

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the iodophenyl group could be introduced through a halogenation reaction, where a halogen atom (in this case, iodine) is added to an organic compound . The benzothiophene group could be synthesized through a cyclization reaction, where a linear molecule is transformed into a cyclic one . The carboxamide group could be introduced through an acylation reaction, where an acyl group is added to an organic compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The iodophenyl group would likely be planar due to the structure of the phenyl ring, while the benzothiophene group would also be planar due to the conjugated pi system of the fused rings . The carboxamide group could adopt different conformations depending on the specific arrangement of the atoms .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the iodine atom in the iodophenyl group could be replaced by other groups in a substitution reaction . The benzothiophene group could undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic ring . The carboxamide group could participate in hydrolysis reactions, where it is split into a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the iodine atom could increase the molecular weight and polarizability of the compound . The benzothiophene group could contribute to the compound’s aromaticity and stability . The carboxamide group could form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación

Biological Activities and Synthesis

Antibacterial and Antifungal Properties : A study on thiophene-3-carboxamide derivatives, including those similar to N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, found them to possess antibacterial and antifungal activities. These compounds' structural features, such as the planarity of the m-toluidine and p-toluidine rings with their respective thiophene rings, play a crucial role in their biological activity. Notably, the formation of an intramolecular N-H...N hydrogen bond in these molecules locks their molecular conformation, enhancing their biological effectiveness (Vasu et al., 2005).

Synthesis of Derivatives under Microwave Irradiation : Another study explored the synthesis of new tetrahydrobenzo[b]thiophene derivatives, demonstrating the versatility of these compounds in creating a variety of biologically active molecules. The research highlighted innovative synthesis methods, including microwave irradiation, to efficiently produce carboxamide derivatives with potential biological activities (A. A. Abdalha et al., 2011).

Targeted Synthesis for Pharmacological Properties : Focused synthesis efforts on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have revealed their potential for exhibiting cytostatic, antitubercular, and anti-inflammatory activities. The optimization of synthesis methods and analytical techniques, such as high-performance liquid chromatography (HPLC), aims to identify lead compounds with specified pharmacological properties, showcasing the strategic approach to drug discovery based on this chemical backbone (С. Чиряпкин et al., 2021).

Antimicrobial and Antibiofilm Properties : Research into thiourea derivatives, including those incorporating elements like 2-iodophenyl, has demonstrated significant anti-pathogenic activity, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of thiophene derivatives in developing new antimicrobial agents with specific antibiofilm capabilities, a critical need in addressing antibiotic resistance (Carmen Limban et al., 2011).

Direcciones Futuras

The future research directions for this compound could involve further investigation of its synthesis, properties, and potential applications. For example, new synthetic routes could be developed to improve the efficiency and selectivity of the synthesis . The compound’s properties could be studied in more detail to better understand its behavior and potential uses . Additionally, the compound could be tested for biological activity to explore its potential as a pharmaceutical or biotechnological tool .

Propiedades

IUPAC Name |

N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INOS/c16-12-6-2-3-7-13(12)17-15(18)11-9-19-14-8-4-1-5-10(11)14/h2-3,6-7,9H,1,4-5,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWOCAAKEJDJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2732510.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2732515.png)

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2732521.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2732524.png)

![N-(2,3-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2732526.png)

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2732527.png)